MLS1082
Overview
Description
MLS1082 is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrimidoquinoline core with cyclohexyl, methyl, and phenyl substituents, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b]quinolines typically involves multicomponent reactions. One common method is the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of trityl chloride as a catalyst offers several advantages, including high stability, insensitivity to moisture and oxygen, and mild reaction conditions .
Industrial Production Methods
Industrial production methods for pyrimido[4,5-b]quinolines often involve similar multicomponent reactions but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and efficiency. For example, catalysts such as nano-Fe3O4@SiO2, SBA-15/PrN(CH2PO3H2)2, and glycolic acid-supported cobalt have been used in industrial settings to enhance the synthesis process .
Chemical Reactions Analysis
Types of Reactions
MLS1082 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as chloroform or ethanol .
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of MLS1082 involves its interaction with molecular targets such as DNA and enzymes. The compound’s ability to bind to DNA and interfere with its replication and transcription processes is a key factor in its antitumor activity . Additionally, its interaction with enzymes involved in inflammatory pathways contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives such as:
- 1,2,4-triazolo[2’,3’:3,4]pyrimido[6,5-b]quinolines
- 1,2,3-triazino[4,5-b]quinolines
- 1,2,4-oxadiazole functionalized quinoline derivatives
Uniqueness
MLS1082 stands out due to its specific substituents, which confer unique chemical properties and biological activities. Its combination of cyclohexyl, methyl, and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h3,6-9,12-16H,2,4-5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMAMIIHBRAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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